molecular formula C18H17N5O4S B2860806 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid CAS No. 878702-80-8

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid

Cat. No.: B2860806
CAS No.: 878702-80-8
M. Wt: 399.43
InChI Key: PULDBUUTEWNFLB-UHFFFAOYSA-N
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Description

2-(2-((1-(3-Methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a synthetic small molecule characterized by a tetrazole-thioacetamide scaffold conjugated to a 3-methylbenzoic acid moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in oncology or antimicrobial research, though specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-11-5-3-8-14(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)12-6-4-7-13(9-12)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULDBUUTEWNFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-[({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

  • Structure : Features a tetrazole ring substituted with 4-chlorophenyl and a thioacetamide linker connected to a tetrahydrobenzothiophene-carboxylate ester.
  • Key Differences: Substituent: 4-Chlorophenyl vs. 3-methoxyphenyl in the target compound. Core: Tetrahydrobenzothiophene-carboxylate ester vs. 3-methylbenzoic acid. The ester group in this compound may confer higher lipophilicity, whereas the carboxylic acid in the target compound improves aqueous solubility at physiological pH.
  • Synthesis : Utilizes PEG-400 and Bleaching Earth Clay catalysis, similar to methods for tetrazole derivatives in .

7β-[2-(2-Aminothiazol-4-yl)acetamido]-3-[[[1-(2-Dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate (Cefotiam Derivatives, )

  • Structure : Cephalosporin antibiotics with a tetrazole-thioether side chain.
  • Key Differences: Backbone: β-lactam antibiotic core vs. benzoic acid in the target compound. This confers antibacterial activity via penicillin-binding protein inhibition. Substituents: 2-Dimethylaminoethyl on the tetrazole enhances solubility and bioavailability in cefotiam derivatives, whereas the target compound’s 3-methoxyphenyl may prioritize tissue penetration.
  • Activity : Cefotiam derivatives exhibit broad-spectrum antibacterial activity, while the target compound’s benzoic acid moiety suggests divergent mechanisms (e.g., apoptosis induction in cancer cells) .

Analogues with Heterocyclic-Thioacetamide Hybrids

N-(Tert-butyl)-4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (Compound 12e, )

  • Structure : Benzoxazole-thioacetamide hybrid with a tert-butyl benzamide group.
  • Key Differences: Heterocycle: Benzoxazole vs. tetrazole. Benzoxazole’s oxygen and nitrogen atoms may alter electron distribution and binding affinity. Bioactivity: Demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) via BAX/Bcl-2 modulation .
  • Synthesis : Confirmed by IR, NMR, and MS, similar to tetrazole derivatives in .

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide (Compound 9f, )

  • Structure : Triazole-thiazole-thioacetamide hybrid with a 3-methoxyphenyl group.
  • Key Differences :
    • Heterocycles : Triazole and thiazole vs. tetrazole. Triazole’s hydrogen-bonding capacity may improve target engagement.
    • Substituent : Shared 3-methoxyphenyl group with the target compound, suggesting similar pharmacokinetic profiles.
  • Data : Elemental analysis (C: 62.50%, H: 4.32%, N: 18.28%) aligns with theoretical values, indicating high purity .

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